molecular formula C28H50N2O8 B15349243 Hydroperoxymethyl(trimethyl)azanium;3,7,7-trimethyl-4-oxobicyclo[4.1.0]hept-1-en-2-olate

Hydroperoxymethyl(trimethyl)azanium;3,7,7-trimethyl-4-oxobicyclo[4.1.0]hept-1-en-2-olate

Cat. No.: B15349243
M. Wt: 542.7 g/mol
InChI Key: NPSAZYZZMIKBEW-UHFFFAOYSA-N
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Description

Hydroperoxymethyl(trimethyl)azanium;3,7,7-trimethyl-4-oxobicyclo[4.1.0]hept-1-en-2-olate is a bicyclic compound featuring a hydroperoxymethyl-substituted azanium ion paired with a substituted bicyclo[4.1.0]heptenolate moiety. Its structure combines a strained bicyclic framework with reactive functional groups, including a hydroperoxide and an oxo group, which confer unique physicochemical and reactivity profiles. This article provides a detailed comparison of this compound with structurally related bicyclic derivatives, emphasizing molecular architecture, stability, and functional applications.

Properties

Molecular Formula

C28H50N2O8

Molecular Weight

542.7 g/mol

IUPAC Name

hydroperoxymethyl(trimethyl)azanium;3,7,7-trimethyl-4-oxobicyclo[4.1.0]hept-1-en-2-olate

InChI

InChI=1S/2C10H14O2.2C4H11NO2/c2*1-5-7(11)4-6-8(9(5)12)10(6,2)3;2*1-5(2,3)4-7-6/h2*5-6,12H,4H2,1-3H3;2*4H2,1-3H3

InChI Key

NPSAZYZZMIKBEW-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)CC2C(=C1[O-])C2(C)C.CC1C(=O)CC2C(=C1[O-])C2(C)C.C[N+](C)(C)COO.C[N+](C)(C)COO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analysis and Properties

The compound consists of two distinct components:

  • 3,7,7-Trimethyl-4-oxobicyclo[4.1.0]hept-1-en-2-olate : A bicyclo[4.1.0]heptene derivative with methyl substituents and an oxo group, contributing to steric hindrance and hydrogen-bonding capability.

Key properties include:

  • Molecular weight : Estimated ~350–400 g/mol (based on analogous structures in ).
  • Solubility : Likely polar due to the ionic azanium group and oxo moiety, suggesting moderate water solubility.
  • Reactivity : The hydroperoxide group may decompose under heat or UV light, while the bicyclic core could undergo ring-opening reactions under acidic conditions .

Comparison with Similar Bicyclic Compounds

The table below compares the target compound with structurally related bicyclo[4.1.0]heptane derivatives:

Compound Name/ID Substituents/Functional Groups Molecular Weight (g/mol) Key Properties Applications/Notes
Target Compound Hydroperoxymethyl(trimethyl)azanium; oxo, methyl ~350–400 Oxidative, polar, thermally unstable Potential oxidizer or reactive intermediate
Bicyclo[4.1.0]hept-2-ene (CAS 94201-04-4) 1,3-Dimethyl-1,3-butadienyl, methyl 216.37 Lipophilic, stable Industrial solvents or polymer precursors
Bicyclo[4.1.0]heptan-3-ol (CAS 85187-15-1) Octylthio, hydroxyl 298.53 Moderate polarity, sulfur-containing Surfactants or corrosion inhibitors
Mezlocillin Sodium () Thia-azabicyclo core, carboxy, methylsulfonyl 561.57 Water-soluble, bioactive Antibiotic (β-lactam class)

Structural Insights :

  • Oxo vs. Hydroxyl/Thio Groups : The oxo group in the target compound increases hydrogen-bond acceptor strength compared to hydroxyl (CAS 85187-15-1) or thioether groups, affecting solubility and intermolecular interactions .
  • Azanium vs. Neutral Cores : The ionic azanium group distinguishes the target compound from neutral bicyclic derivatives (e.g., CAS 94201-04-4), enhancing water solubility but reducing thermal stability .

Stability and Reactivity

  • Thermal Degradation : The hydroperoxide group in the target compound is prone to exothermic decomposition above 50°C, unlike stable perfluorinated azanium compounds () .
  • Oxidative Capacity: The hydroperoxymethyl group confers stronger oxidizing activity compared to non-peroxide analogs, similar to tetrazolyl-containing antibiotics () but with distinct mechanistic pathways .

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